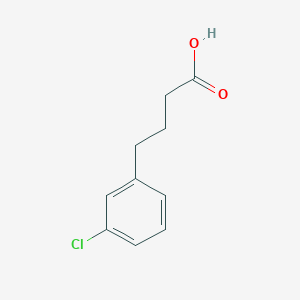

4-(3-chlorophenyl)butanoic Acid

描述

Contextualization of Butanoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

The butanoic acid motif is a fundamental building block in the realm of organic chemistry. As a short-chain fatty acid, its derivatives are integral to numerous synthetic pathways and are found at the core of many biologically active molecules. biointerfaceresearch.com The versatility of the butanoic acid scaffold stems from its carboxylic acid group, which can readily undergo a variety of chemical transformations, including esterification, amidation, and reduction. This reactivity makes it a crucial starting point for constructing more complex molecular architectures. cymitquimica.comresearchgate.net

In medicinal chemistry, butanoic acid derivatives have been investigated for a wide range of therapeutic applications. biointerfaceresearch.com They are recognized as key components in the design of new drugs, with research highlighting their potential as, for example, histone deacetylase (HDAC) inhibitors and ligands for G protein-coupled receptors. biointerfaceresearch.com The ability to modify the butanoic acid backbone allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule, making it a privileged structure in drug discovery. researchgate.net Recent synthetic strategies have focused on developing efficient, one-pot cascade reactions to create diverse libraries of butanoic acid derivatives, underscoring their continued importance in generating novel chemical entities. rsc.orgrsc.org

Structural Significance of Halogenated Phenyl-Substituted Aliphatic Acids

The incorporation of a halogen atom, such as chlorine, onto a phenyl ring attached to an aliphatic acid chain significantly influences the compound's physicochemical and biological properties. Halogens are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov In drug design, the strategic placement of a halogen can lead to enhanced potency and improved pharmacokinetic profiles. For instance, the addition of a chlorine atom to a biphenyl (B1667301) butanoic acid series resulted in a 17-fold increase in biochemical potency for neprilysin inhibition. acs.orgnih.gov

The carbon-halogen bond, particularly the carbon-chlorine bond, can alter the electronic nature of the aromatic ring, affecting its interactions with protein residues in an enzyme's active site. pw.live This can lead to stronger binding through halogen bonding or other non-covalent interactions. Furthermore, halogenation can block sites of metabolism, thereby increasing the half-life of a drug candidate. nih.gov The study of halogenated organic compounds is a major focus in medicinal chemistry, with an estimated one-fifth of all pharmaceuticals containing fluorine, and many others incorporating chlorine or other halogens to optimize their drug-like properties. wikipedia.org

Overview of Academic Research Trajectories for 4-(3-chlorophenyl)butanoic Acid and its Closely Related Derivatives

Research involving this compound and its analogs has primarily revolved around their utility as intermediates in the synthesis of pharmacologically active agents. The specific arrangement of the 3-chloro substituent on the phenyl ring provides a unique isomer that is explored for its distinct biological interactions compared to its 2-chloro or 4-chloro counterparts.

A significant area of research has been the synthesis and study of amino-substituted derivatives. For example, 4-amino-3-(4-chlorophenyl)butanoic acid, widely known as baclofen (B1667701), is a muscle relaxant and a GABA agonist that has been the subject of extensive study. ebi.ac.uk While not an exact derivative of the title compound (having the chloro- group at the 4-position), the research into baclofen and its analogs, such as (R)-baclofen, provides a strong indication of the research trajectory for this class of compounds. nih.govresearchgate.net These studies often focus on stereoselective synthesis, polymorphism, and the development of new therapeutic applications for neurological disorders. tandfonline.comontosight.aigoogle.com

Furthermore, derivatives where the butanoic acid chain is modified, such as by the introduction of a ketone, have been investigated. 3-Oxo-4-(3-chlorophenyl)butanoic acid, for example, is explored as a versatile intermediate for various chemical reactions, including oxidation, reduction, and substitution, to generate a library of new derivatives. The research trajectory for these compounds often involves computational and synthetic approaches to design molecules with specific biological activities, such as enzyme inhibition. biointerfaceresearch.comresearchgate.net

Interactive Data Tables

Table 1: Selected Derivatives of Phenylbutanoic Acid and Their Significance

| Compound Name | Structural Difference from this compound | Research Significance | Key References |

| 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) | Amino group at C4, Chloro group at C4 of the phenyl ring | GABA agonist, muscle relaxant. ebi.ac.uk Extensively studied for neurological applications. ebi.ac.ukontosight.ai | ebi.ac.uktandfonline.comgoogle.com |

| (R)-3-Amino-4-(3-chlorophenyl)butanoic acid | Amino group at C3, (R)-stereochemistry | Chiral building block for developing new compounds with potential pharmaceutical applications. Structurally related to GABA analogs. | |

| 3-Oxo-4-(3-chlorophenyl)butanoic acid | Ketone group at C3 | Versatile intermediate for synthesizing derivatives with potential roles in medicinal chemistry, such as enzyme inhibitors. | |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | Amide linkage derived from glutaric acid with a 4-chlorophenyl group | Studied for its molecular packing and formation of supramolecular structures through hydrogen bonding. researchgate.net | researchgate.net |

Table 2: Overview of Research Applications

| Research Area | Focus | Examples |

| Organic Synthesis | Use as a versatile building block and intermediate. | Synthesis of heterocyclic compounds, development of cascade reactions for creating pyrazole-bound butanoic acids. rsc.orgrsc.orgresearchgate.net |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents. | Development of neprilysin inhibitors, soluble epoxide hydrolase inhibitors, and GABA analogs. researchgate.netacs.org |

| Computational Chemistry | Theoretical studies of molecular properties. | Density Functional Theory (DFT) calculations to predict stability, reactivity, and spectroscopic properties of new butanoic acid derivatives. biointerfaceresearch.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSCUPNTXJMPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential to piece together the structural puzzle of the molecule.

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(3-chlorophenyl)butanoic acid, both ¹H and ¹³C NMR would be required.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal the number of different proton environments and their neighboring protons. The aromatic protons on the 3-chlorophenyl ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The protons of the butanoic acid chain would present as distinct signals, with their chemical shifts and splitting patterns providing information about their connectivity. For instance, the methylene (B1212753) group adjacent to the carboxylic acid would be expected at a different chemical shift than the methylene group adjacent to the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The spectrum would be expected to display signals for the carbonyl carbon of the carboxylic acid (typically in the range of δ 170-180 ppm), the aromatic carbons (around δ 120-145 ppm), and the aliphatic carbons of the butanoic acid chain. The specific chemical shifts would be influenced by the presence of the electron-withdrawing chlorine atom on the phenyl ring.

A hypothetical data table for the expected NMR signals is presented below.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.0 - 7.4 | Multiplet | 4H | Ar-H |

| Methylene (α to COOH) | ~2.4 | Triplet | 2H | -CH₂-COOH |

| Methylene (β to COOH) | ~2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| Methylene (γ to COOH) | ~2.7 | Triplet | 2H | Ar-CH₂- |

| Carboxylic Acid Proton | ~12.0 | Singlet (broad) | 1H | -COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~179 | C=O |

| Aromatic C-Cl | ~134 | Ar-C |

| Aromatic C-H | ~126-130 | Ar-C |

| Aromatic C-ipso | ~142 | Ar-C |

| Methylene (α to COOH) | ~33 | -CH₂-COOH |

| Methylene (β to COOH) | ~26 | -CH₂-CH₂-CH₂- |

| Methylene (γ to COOH) | ~34 | Ar-CH₂- |

Note: The predicted values are estimates and would need to be confirmed by experimental data.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁ClO₂), the high-resolution mass spectrum would provide a very precise mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for such a molecule would likely involve the loss of the carboxylic acid group, cleavage of the butyl chain, and fragmentation of the chlorophenyl ring.

| Mass Spectrometry (Predicted Fragments) | m/z | Identity |

| Molecular Ion | 198/200 | [C₁₀H₁₁ClO₂]⁺ |

| Loss of COOH | 153/155 | [C₉H₁₀Cl]⁺ |

| Chlorotropylium ion | 125/127 | [C₇H₆Cl]⁺ |

| Phenyl cation | 77 | [C₆H₅]⁺ |

Note: The m/z values are nominal and the relative intensities would depend on the ionization conditions.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C-O stretching, and C-H stretching of the aromatic and aliphatic portions. The C-Cl stretch would also be present in the fingerprint region.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The 3-chlorophenyl group would be the primary chromophore. The spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substitution on the ring.

| Spectroscopy Type | Characteristic Absorptions |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~1600, 1475 (C=C aromatic stretch), ~780 (C-Cl stretch) |

| UV-Vis (nm) | ~210, ~265 (π → π* transitions of the chlorophenyl ring) |

Note: These are typical ranges and the exact values would need to be determined experimentally.

Computational Chemistry and Molecular Modeling of 4 3 Chlorophenyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of 4-(3-chlorophenyl)butanoic acid. biointerfaceresearch.comnih.gov Methods like DFT with the B3LYP functional are commonly used to optimize the molecular geometry and calculate various electronic and reactivity descriptors. biointerfaceresearch.com

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for predicting how this compound will interact with other chemical species, identifying the most probable sites for electrophilic or nucleophilic attack. youtube.com

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies electron-accepting capability |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and flexibility of this compound over time. dovepress.commdpi.com By simulating the atomic motions of the molecule, MD provides insights into its dynamic behavior, stable conformations, and the transitions between them. nih.govchemrxiv.org

For this compound, MD simulations can elucidate the flexibility of the butanoic acid side chain and the rotational freedom around the bond connecting it to the chlorophenyl ring. Key aspects of analysis include:

Torsional Angle Analysis: The dihedral angles within the butanoic acid chain (e.g., C-C-C-C) and the angle defining the orientation of the ring relative to the chain are monitored. This reveals the preferred conformations (e.g., extended vs. folded) and the energy barriers between them. For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, X-ray crystallography has shown that the backbone can adopt an extended, all-trans configuration, but with significant twists at the extremities of the molecule. researchgate.netmdpi.com

Radius of Gyration (Rg): Rg provides a measure of the molecule's compactness, which can change as it transitions between extended and more compact, folded states.

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly quantum chemical calculations, allow for the in silico prediction of spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. biointerfaceresearch.com These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

IR Spectrum Prediction: Theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, O-H stretch, C-Cl stretch). Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.

NMR Spectrum Prediction: The chemical shifts (δ) for ¹H and ¹³C atoms are predicted by calculating the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shielding constants are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield chemical shifts that can be directly compared with experimental NMR spectra.

For the analogous compound 4-[(4-chlorophenyl)carbamoyl]butanoic acid, experimental spectroscopic data have been reported, providing a benchmark for what theoretical predictions would aim to replicate. mdpi.com

| Spectroscopy | Experimental Observation mdpi.com | Target of In Silico Prediction |

|---|---|---|

| FTIR (cm-1) | ~3189 (ν O-H), ~1662 (ν C=O, acid) | Calculation of vibrational frequencies corresponding to key functional groups. |

| ¹H NMR (δ, ppm) | ~12.10 (s, 1H, OH), ~7.35 (d, 2H, Ar-H), ~2.28 (t, 2H, CH2) | Calculation of chemical shifts for protons in different chemical environments. |

| ¹³C NMR (δ, ppm) | ~174.6 (COOH), ~129.0 (Ar-C), ~33.4 (CH2), ~20.8 (CH2) | Calculation of chemical shifts for each unique carbon atom. |

Development of Structure-Property Relationship (SPR) Models

Quantitative Structure-Property Relationship (QSPR) or Structure-Property Relationship (SPR) models are statistical tools used to predict the physicochemical or biological properties of a series of compounds based on their molecular structures. mdpi.com Developing an SPR model for a class of compounds including this compound would involve several key steps:

Data Set Compilation: A dataset of related phenylbutanoic acid derivatives with experimentally measured properties (e.g., solubility, partition coefficient, biological activity) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Physicochemical descriptors: Such as logP, molar refractivity, and polar surface area.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).

For example, a QSAR model for a series of carboxylic acids predicted binding affinity using electronic descriptors like HOMO and LUMO energies. nih.gov A similar approach could be used to develop a model for predicting a specific property of this compound and its analogs, providing a valuable tool for designing new compounds with desired characteristics without the need for exhaustive synthesis and testing.

Structural Relationships and Academic Research on Biologically Active Derivatives

Overview of Key Derivative Classes Derived from the 4-(3-chlorophenyl)butanoic Acid Scaffold

The core structure of this compound has been chemically modified to create distinct classes of derivatives with unique biological activities. These modifications primarily involve substitutions on the butanoic acid chain.

Introduction to 4-Oxo-Butanoic Acid Analogs

A significant class of derivatives is characterized by the introduction of a ketone group, creating 4-oxo-butanoic acid analogs. One such example is 3-Oxo-4-(3-chlorophenyl)butanoic acid. This compound features a butanoic acid backbone with a ketone at the third carbon (β-position) and a 3-chlorophenyl substituent at the fourth carbon (γ-position). The presence of both aromatic and aliphatic components with reactive functional groups makes it a versatile intermediate in chemical synthesis.

Another related compound that has been studied is 4-(3'-chlorophenyl)-4-oxo-butanoic acid. This and similar 4-phenyl-4-oxo-butanoic acid derivatives have been investigated for their potential as inhibitors of kynurenine-3-hydroxylase. nih.govgoogle.com

Characterization of Amino-Substituted Butanoic Acid Derivatives

Another important class of derivatives involves the substitution of an amino group onto the butanoic acid backbone, leading to amino-substituted butanoic acid derivatives. These compounds are structurally related to γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system.

Examples of these derivatives include:

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid : This chiral β-amino acid is noted for its specific stereochemistry which influences its biological interactions. It is also known as (R)-baclofen.

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride : This is the hydrochloride salt of the (S)-enantiomer, which enhances its solubility and stability. lookchem.com

4-amino-3-(4-chlorophenyl)butanoic acid : This compound, also known as baclofen (B1667701), is a well-known muscle relaxant. google.commolport.com

These amino-substituted derivatives are susceptible to intramolecular autocondensation, forming lactams. google.com

Academic Investigations into Kynurenine (B1673888) Pathway Modulation by Related Analogs

The kynurenine pathway is a metabolic route for tryptophan degradation, and its dysregulation is associated with neurodegenerative disorders. nih.govmdpi.com An enzyme in this pathway, kynurenine-3-hydroxylase (KYN-3-OHase or KMO), catalyzes the conversion of kynurenine to 3-hydroxykynurenine. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy to reduce the production of neurotoxic metabolites and increase the formation of the neuroprotective kynurenic acid. google.commdpi.com

Enzyme Inhibition Studies of Kynurenine-3-Hydroxylase (KYN-3-OHase) by 4-(3'-chlorophenyl)-4-oxo-butanoic Acid and Related Compounds

Derivatives of 4-phenyl-4-oxo-butanoic acid, including those with a 3-chloro substitution, have been identified as inhibitors of KYN-3-OHase. nih.govgoogle.com These compounds are investigated for their potential to prevent and treat neurodegenerative diseases such as Huntington's chorea, Alzheimer's disease, and Parkinson's disease. google.com

In Vitro Enzyme Assay Methodologies (e.g., spectrophotometric, radioenzymatic)

The inhibitory activity of compounds on KYN-3-OHase is determined using various in vitro enzyme assays. These assays are crucial for understanding the potency and mechanism of action of potential inhibitors.

Spectrophotometric Assays : These assays measure the change in absorbance of a chromogenic substrate or product over time. One common method involves monitoring the consumption of NADPH at 340 nm, which is a cofactor for the KYN-3-OHase reaction. bpsbioscience.com Another approach is to quantify the formation of 3-hydroxykynurenine using high-performance liquid chromatography (HPLC) with UV detection. nih.govwikigenes.org

Radioenzymatic Assays : These highly sensitive assays use radiolabeled substrates. A notable method involves the use of L-[3,5-³H]kynurenine. The enzymatic hydroxylation reaction releases tritiated water (³H₂O), which can be quantified after separating it from the radiolabeled substrate and product using activated charcoal. nih.gov This method is sensitive enough to detect very low levels of enzyme activity. nih.gov

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

Kinetic studies are performed to characterize the potency and mechanism of enzyme inhibition.

IC₅₀ (Half-maximal inhibitory concentration) : This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency. For example, the IC₅₀ of m-NBA, a potent inhibitor, is 0.9 ± 0.1 μM. wikigenes.org

Kᵢ (Inhibition constant) : This is a more precise measure of inhibitor binding affinity. It is determined through detailed kinetic analysis, often by measuring reaction rates at various substrate and inhibitor concentrations. The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to determine the Kᵢ value and the mechanism of inhibition. For instance, kinetic studies have revealed that the activity of KYN-3-OHase is inhibited by chloride ions (Cl⁻). researchgate.netwikigenes.org

Recent studies on natural flavonoid compounds have identified competitive and non-competitive inhibitors of KMO, with IC₅₀ values in the micromolar range. researchgate.net For example, 3'-Hydroxy-ss-naphthoflavone was found to be a competitive inhibitor with an IC₅₀ of 18.71 ± 0.78 μM, while Apigenin was a non-competitive inhibitor with an IC₅₀ of 24.14 ± 1.00 μM. researchgate.net

Table of Investigated Inhibitors and their Kinetic Parameters

| Compound | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| m-NBA wikigenes.org | Not Specified | 0.9 ± 0.1 |

| 3'-Hydroxy-ss-naphthoflavone researchgate.net | Competitive | 18.71 ± 0.78 |

| Apigenin researchgate.net | Non-competitive | 24.14 ± 1.00 |

| 3'-Hydroxy-alpha-naphthoflavone researchgate.net | Competitive | 15.85 ± 0.98 |

| Genkwanin researchgate.net | Non-competitive | 21.61 ± 0.97 |

Analysis of Inhibitor Specificity and Selectivity Profiles

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes. For instance, analogues of this compound have been identified as inhibitors of C-terminal Binding Protein (CtBP), a transcriptional co-regulator implicated in the downregulation of tumor-suppressor genes. nih.gov A structure-activity relationship study revealed that a 3-chloro analogue of 2-(hydroxyimino)-3-phenylpropanoic acid was a potent CtBP inhibitor with an IC50 value of 0.17 μM. nih.gov This indicates a high degree of specificity for this particular enzyme.

Further research has explored the selectivity of related compounds. For example, in the context of GABA receptors, the (R)-enantiomer of 3-amino-4-(4-chlorophenyl)butanoic acid, known as baclofen, is a selective agonist for the GABAB receptor. smolecule.comnih.gov Homologues of baclofen, such as (RS)-5-amino-3-(4-chlorophenyl)pentanoic acid, have been synthesized and evaluated for their receptor binding affinity. One such homologue, compound 11, demonstrated approximately 50 times weaker inhibition of GABAB binding compared to (R)-baclofen. acs.org This highlights how subtle structural modifications can significantly impact selectivity.

Table 1: Inhibitor Specificity of this compound Analogues

| Compound/Analogue | Target Enzyme/Receptor | IC50/EC50 | Reference |

|---|---|---|---|

| 3-chloro-analogue of 2-(hydroxyimino)-3-phenylpropanoic acid | C-terminal Binding Protein (CtBP) | 0.17 μM | nih.gov |

| (R)-4-amino-3-(4-chlorophenyl)butanoic acid (R-baclofen) | GABAB Receptor | EC50 = 11 ± 1 μM | acs.org |

| (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (compound 11) | GABAB Receptor | IC50 = 7.4 ± 0.6 μM | acs.org |

| 3-(4-chlorophenyl)-4-(2-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)thiazol-4-yl)butanoic acid | Integrin alpha-V/beta-3 | 3.81 nM | bindingdb.org |

| 3-(4-chlorophenyl)-4-(2-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)thiazol-4-yl)butanoic acid | Integrin alpha-IIb/beta-3 | 636 nM | bindingdb.org |

| 3-(4-chlorophenyl)-4-(2-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)thiazol-4-yl)butanoic acid | Integrin alpha-V/beta-6 | 2440 nM | bindingdb.org |

Mechanistic Elucidation of Enzyme-Ligand Interactions

Understanding the precise mechanisms by which these compounds interact with their biological targets is crucial for rational drug design and development.

Other Reported Biological Modulations and Target Engagements by Related Structural Motifs

The butanoic acid scaffold, particularly when substituted with a chlorophenyl group, is a recurring motif in compounds targeting a variety of biological systems beyond enzyme inhibition.

Receptor Binding Studies and Ligand-Target Specificity

A significant body of research has focused on the interaction of this compound analogues with G-protein coupled receptors (GPCRs). As mentioned, (R)-baclofen is a well-established GABAB receptor agonist. smolecule.comnih.gov Receptor binding assays are a standard method to determine the affinity and selectivity of these ligands. For example, radioligand binding assays are used to quantify the competitive inhibition of a radiolabeled ligand by the test compound.

Derivatives have also been investigated for their activity at other receptors. For instance, a compound with a similar butanoic acid core, 3-(4-chlorophenyl)-4-(2-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)thiazol-4-yl)butanoic acid, has been shown to be a potent inhibitor of the Integrin alpha-V/beta-3 receptor with an IC50 of 3.81 nM, while showing lower affinity for Integrin alpha-IIb/beta-3 and alpha-V/beta-6 receptors. bindingdb.org This demonstrates the potential for high ligand-target specificity.

Cellular Assays for Mechanism-Focused Studies on Analogues

Cellular assays are indispensable for validating the biological activity of compounds identified through in vitro screens and for elucidating their mechanism of action in a more physiological context. For analogues of this compound, various cellular assays have been employed.

For example, the inhibitory effect of CtBP inhibitors was confirmed in a functional cellular assay using a CtBP-specific transcriptional readout. nih.gov This assay demonstrated that the 3-chloro-hydroxyimine analogue could block the transcriptional repression activity of CtBP, leading to the reactivation of a target gene. nih.gov In other studies, cell viability assays, such as the MTT assay, have been used to assess the cytotoxic effects of related compounds on cancer cell lines. google.com For instance, PC3 prostate cancer cells, which exhibit high PI3K/PDK1 signaling, have been used as a test system to evaluate the efficacy of inhibitors targeting this pathway. google.com

Structure Activity Relationship Sar Studies for 4 3 Chlorophenyl Butanoic Acid Derivatives

Systematic Analysis of Structural Modifications and Their Impact on Biological Potency

Systematic modifications of the 4-(3-chlorophenyl)butanoic acid scaffold have revealed key structural features that govern biological potency. The core structure, consisting of a butanoic acid moiety linked to a 3-chlorophenyl group, serves as a template for various modifications aimed at enhancing activity against different biological targets, such as enzymes and receptors.

One area of focus has been the modification of the butanoic acid backbone. Research into analogues where the γ-amino group's nitrogen is part of a heterocyclic ring system has shown varied effects. For instance, incorporating the nitrogen into thiazolidine, piperidine, morpholine, or thiomorpholine (B91149) rings was done to evaluate the influence of ring size and additional heteroatoms on inhibitory activity against enzymes like GABA-aminotransferase (GABA-AT). mdpi.com These modifications aim to create more lipophilic molecules that can better cross the blood-brain barrier. mdpi.com

Another strategy involves altering the linker between the aromatic ring and the acidic functional group. Studies on related compounds have shown that the nature of this linker is crucial. For example, replacing a ketone linker with a methylene (B1212753) group in some bioactive molecules resulted in a significant loss of activity. nih.gov Similarly, elongating the butanoic acid chain has been explored; in one instance, extending a propionic acid chain to a butanoic acid chain led to a 2.5-fold improvement in activity for a series of compounds targeting scleroderma. chemrxiv.org

Furthermore, converting the carboxylic acid to its corresponding amide or ester can significantly impact biological potency. For example, N-acylated amino acid esters have been synthesized and subsequently hydrolyzed to the final carboxylic acids to assess their activity. sdu.dk Hybrid glutaric acid-amides, which share structural similarities, have demonstrated potential as anti-cancer and anti-leishmanial agents. researchgate.net

These systematic studies underscore that the biological potency of this compound derivatives is highly sensitive to structural changes in the aliphatic chain and the nature of the acidic or related functional group.

Influence of Halogenation and Other Substituents on Activity and Selectivity

The presence and position of halogen atoms and other substituents on the phenyl ring of this compound derivatives are pivotal determinants of their biological activity and selectivity. The chlorine atom at the meta-position in the parent compound is a key feature, enhancing lipophilicity and influencing receptor-binding affinity.

The type and position of the halogen substituent have a profound effect. Studies comparing different halogen substitutions reveal that a chloro group at the 4-position of a phenyl ring can be crucial for affinity with certain receptor subtypes. nih.gov In the context of C-terminal Binding Protein (CtBP) inhibitors, both 3-chloro and 4-chloro analogues of a lead compound were identified as potent inhibitors. nih.gov Specifically, the 3-chloro-analogue demonstrated an IC₅₀ of 0.17 μM, slightly more potent than the 4-chloro-analogue (IC₅₀ = 0.18 μM). nih.gov The introduction of a second chlorine atom, creating a 3,4-dichlorophenyl analog, has been shown to dramatically increase antibacterial potency in some compound series, highlighting a "magic two-chloro effect". chemrxiv.org This effect is often correlated with the electron-withdrawing properties of the substituents. chemrxiv.org

Beyond halogens, other substituents also modulate activity. For example, in a series of 2-oxo-pyrimidine acetic acid derivatives, the presence of a 3-methoxy-4-hydroxy phenyl group was found to be important for anti-inflammatory activity, which was further enhanced by a p-chlorophenyl group at another position. derpharmachemica.com Conversely, replacing a p-chlorophenyl group with a p-tolyl group sometimes led to reduced activity. derpharmachemica.com

The electrochemical nature of halogens significantly influences the biological behavior of organic compounds. core.ac.uk The position of the substituent (ortho, meta, or para) on the phenyl ring can drastically alter the compound's properties and its interaction with biological targets. This systematic substitution is a cornerstone of drug design, allowing for the fine-tuning of a molecule's activity and selectivity profile.

Stereochemical Effects on Biological Activity in Chiral Derivatives

When the butanoic acid chain of this compound derivatives is substituted, a chiral center can be created, leading to stereoisomers (enantiomers). The three-dimensional arrangement of atoms in these chiral derivatives often has a profound impact on their biological activity, as enantiomers can interact differently with chiral biological targets like receptors and enzymes.

The importance of stereochemistry is well-documented for structurally related compounds. For instance, (R)-baclofen, which is (R)-3-amino-4-(4-chlorophenyl)butanoic acid, is a potent GABAB receptor agonist used as a muscle relaxant. mdpi.com Its biological activity is highly dependent on its R-configuration. The stereochemistry influences not only the pharmacodynamic properties but also the physicochemical characteristics of the molecule. The specific (S) or (R) configuration at a chiral center is crucial for the compound's biological activity and pharmacokinetic properties. ontosight.ai

In the development of chiral antibacterial agents, it has been observed that the (S)-configuration of certain propanoic acid derivatives conferred excellent activity against a range of bacteria, whereas the corresponding (R)-enantiomers were less active. researchgate.net This highlights that the specific spatial orientation of functional groups is critical for effective binding to the active site of the target protein.

The synthesis of these chiral derivatives often requires asymmetric synthesis methods to ensure the desired stereochemistry is obtained. Comparative analysis of the biological effects of different stereoisomers is a fundamental aspect of medicinal chemistry, as it can lead to the development of drugs with improved efficacy and reduced side effects. smolecule.com The unique properties stemming from the chlorophenyl group combined with a specific stereocenter make these compounds important subjects of study. smolecule.com

Correlation between Molecular Properties and In Vitro Biochemical Outcomes

The in vitro biochemical outcomes of this compound derivatives, such as enzyme inhibition or receptor binding, are directly correlated with their underlying molecular properties. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are powerful tools used to elucidate these correlations, providing a rational basis for drug design. mdpi.commdpi.com

A key molecular property is lipophilicity, which is significantly influenced by the chlorine substituent. The chlorine atom at the meta position enhances the molecule's ability to cross biological membranes and may improve its binding affinity to hydrophobic pockets within a receptor or enzyme active site. Computational studies have shown that the 4-chlorophenyl ring is often crucial for affinity with receptor subtypes. nih.gov

Electronic properties also play a vital role. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the molecule and its ability to form non-covalent interactions, such as hydrogen bonds or halogen bonds, with biological targets. chemrxiv.org Density Functional Theory (DFT) calculations can determine properties like the HOMO-LUMO energy gap, which has been correlated with the anticarcinogenic action of some compounds. bohrium.com For example, a gold (III) complex of baclofen (B1667701), a related compound, was found to have a HOMO-LUMO energy gap of 2.50 eV, which falls within the range for semiconducting materials and may contribute to its anticancer activity. bohrium.com

Molecular docking studies provide a visual and energetic model of how these derivatives interact with their targets. For instance, docking of GABA analogues into the GABA-AT enzyme has helped to explain their inhibitory activity by showing strong interactions with the enzyme's active site. mdpi.com These in silico methods, combined with experimental in vitro data, allow researchers to build robust models that correlate specific structural features—such as the presence of a heterocyclic ring or a particular substituent—with observed biological activity, such as IC₅₀ values for enzyme inhibition. mdpi.commdpi.com This integrated approach accelerates the discovery of new therapeutic agents by predicting the activity of novel chemical structures before their synthesis. biointerfaceresearch.com

Interactive Data Tables

Table 1: Inhibitory Activity of Phenylpropanoic Acid Analogs against C-terminal Binding Protein (CtBP)

This table shows the in vitro inhibitory concentration (IC₅₀) of different substituted phenylpropanoic acid derivatives against the dehydrogenase activity of CtBP.

| Compound Name | Substituent on Phenyl Ring | IC₅₀ (μM) nih.gov |

| 2-(hydroxyimino)-3-phenylpropanoic acid | None (unsubstituted) | 0.24 |

| 2-(hydroxyimino)-3-(3-chlorophenyl)propanoic acid | 3-Chloro | 0.17 |

| 2-(hydroxyimino)-3-(4-chlorophenyl)propanoic acid | 4-Chloro | 0.18 |

Table 2: Cytotoxic Activity of a Gold(III)-Baclofen Complex Against Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) of the compound [H₂BAC]⁺[AuCl₄]⁻, a complex of a baclofen analogue, demonstrating its efficacy in inhibiting the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) bohrium.com |

| MCF-7 | Breast Cancer | 11.36 ± 1.58 |

| HeLa | Cervical Cancer | 18.23 ± 2.31 |

| MDA-MB-231 | Breast Cancer | 27.07 ± 2.42 |

| A549 | Lung Cancer | 32.09 ± 2.17 |

Future Research Directions and Academic Implications

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

Future research will increasingly rely on advanced "omics" technologies to create a comprehensive biological profile of 4-(3-chlorophenyl)butanoic acid and its derivatives. usp.brnih.govgoogle.com Metabolomics, which studies the complete set of small-molecule metabolites in a biological sample, can reveal how the compound alters metabolic pathways. nih.govjcancer.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to these efforts, allowing for the identification and quantification of a wide range of metabolites. nih.govjcancer.orgresearchgate.net

By integrating data from metabolomics with other omics fields such as genomics, transcriptomics, and proteomics, researchers can build a more complete picture of the compound's mechanism of action and its effects on cellular systems. usp.brgoogle.com This multi-omics approach is crucial for identifying potential biomarkers for drug efficacy and for understanding the complex interactions between the compound and biological systems. google.com For instance, studying how this compound affects the metabolome of cancer cells could reveal new therapeutic targets or mechanisms of drug resistance.

Application of Machine Learning and Artificial Intelligence in Compound Optimization

The optimization of this compound and its derivatives is poised to be significantly accelerated by the application of machine learning (ML) and artificial intelligence (AI). acs.org These computational tools can analyze vast datasets to identify structure-activity relationships (SAR), predicting how modifications to the chemical structure will affect its biological activity. acs.orgrsc.org

AI algorithms can be trained on existing data to predict the properties of novel derivatives, guiding medicinal chemists in the design of more potent and selective compounds. acs.org This data-driven approach can streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds. acs.org For example, ML models could be used to predict the inhibitory activity of new this compound analogs against specific enzymes, prioritizing the most promising candidates for synthesis.

Exploration of Novel Synthetic Pathways for Derivatization

The development of novel synthetic pathways for the derivatization of this compound is a key area of ongoing research. uni-regensburg.de Chemists are exploring new methods to modify the core structure, introducing different functional groups to enhance its biological activity or to create new chemical probes.

These efforts include the development of more efficient and stereoselective reactions to control the three-dimensional arrangement of atoms in the molecule, which can have a profound impact on its biological properties. mdpi.com For instance, the synthesis of enantiomerically pure derivatives is crucial for understanding the specific interactions of each stereoisomer with its biological target. mdpi.comresearchgate.net The exploration of new synthetic routes may also involve the use of novel catalysts and reaction conditions to access previously inaccessible derivatives. uni-regensburg.de

Potential for this compound as a Scaffold for New Chemical Probes in Biological Research

The unique chemical structure of this compound makes it an attractive scaffold for the development of new chemical probes. mdpi.commdpi.com These probes are valuable tools for studying biological processes, allowing researchers to investigate the function of specific proteins or pathways.

By attaching fluorescent tags or other reporter groups to the this compound scaffold, scientists can create probes that can be used to visualize and track the compound's interactions within living cells. mdpi.com These probes can be used to identify the specific binding partners of the compound, providing valuable insights into its mechanism of action. The development of such probes will be instrumental in further elucidating the biological roles of the targets of this compound.

Contribution to the Understanding of Neurodegenerative Disease Pathways via Kynurenine (B1673888) Metabolism Modulation

A significant area of research for this compound and its derivatives lies in their potential to modulate the kynurenine pathway, which is implicated in several neurodegenerative diseases. google.com The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation has been linked to conditions such as Alzheimer's and Parkinson's disease. rug.nlmdpi.com

Specifically, derivatives of 4-phenyl-4-oxo-butanoic acid have shown promise as inhibitors of kynurenine-3-hydroxylase (KMO), an enzyme in this pathway. google.com By inhibiting KMO, these compounds can alter the levels of neuroactive kynurenine metabolites, potentially offering a therapeutic strategy for neurodegenerative disorders. rug.nlnih.govbiorxiv.org Future research will focus on further characterizing the effects of this compound derivatives on the kynurenine pathway and evaluating their neuroprotective effects in preclinical models of neurodegeneration. nih.gov

常见问题

Q. What synthetic routes are commonly employed to prepare 4-(3-chlorophenyl)butanoic acid, and how can purity be optimized?

Synthesis typically involves Friedel-Crafts acylation or Grignard reactions. For example:

- Friedel-Crafts acylation : React 3-chlorobenzene with succinic anhydride in the presence of AlCl₃ to form 4-(3-chlorophenyl)-4-oxobutanoic acid, followed by reduction (e.g., Clemmensen or catalytic hydrogenation) to yield the target compound .

- Grignard route : Use 3-chlorophenylmagnesium bromide with ethyl 4-bromobutyrate, followed by hydrolysis and oxidation to the carboxylic acid.

Purity optimization : Purify via recrystallization (ethanol/water) or silica gel chromatography. Characterize using HPLC (>98% purity) and NMR (confirm absence of residual solvents) .

Q. How do the physical properties (e.g., solubility, melting point) of this compound influence experimental design?

- Solubility : Limited water solubility (<1 mg/mL); use polar aprotic solvents (DMSO, DMF) for biological assays. For reactions, ethanol or THF is preferred .

- Melting point : Expected range 160–170°C (analogous to 4-phenylbutanoic acid derivatives). Confirm via differential scanning calorimetry (DSC) to ensure compound integrity during storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm, multiplet) and the butanoic acid chain (δ 2.3–2.6 ppm for CH₂ groups).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (theoretical m/z: 212.04 for C₁₀H₁₀ClO₂⁻) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent affect the compound’s reactivity in enzyme inhibition studies?

The electron-withdrawing Cl group enhances electrophilicity, potentially increasing binding affinity to enzymes like FFA2/GPR43. Competitive inhibition assays using recombinant proteins (e.g., FFA2) show IC₅₀ values <10 nM for structurally related antagonists. Perform kinetic analysis (Lineweaver-Burk plots) to distinguish between competitive and non-competitive mechanisms .

Q. What strategies mitigate contradictions in bioactivity data across different assay systems?

- Standardize assay conditions : Control pH (carboxylic acid ionization affects activity) and use consistent cell lines (e.g., HEK293T-FFA2).

- Validate with orthogonal methods : Compare results from calcium flux assays (FLIPR) and cAMP inhibition. For example, GLPG 0974, a related compound, showed discrepancies in neutrophil migration vs. CD11b expression assays, resolved by adjusting plasma protein binding parameters .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuroprotection?

- Modify the phenyl ring : Introduce electron-donating groups (e.g., -OCH₃) to enhance blood-brain barrier penetration.

- Chain length variation : Compare butanoic acid (C4) vs. pentanoic acid (C5) derivatives for lipid solubility and target engagement.

- In vitro models : Use primary neuronal cultures under oxidative stress (H₂O₂-induced) to quantify neuroprotection via MTT assay .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Low yields in Friedel-Crafts : Optimize AlCl₃ stoichiometry (1.2–1.5 eq.) and reaction time (8–12 hrs).

- Byproduct formation : Use flash chromatography (hexane/ethyl acetate gradient) to remove 3-chlorobenzene dimers.

- Scale-up safety : Monitor exotherms during Grignard reactions; batch sizes >50 g require controlled cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。